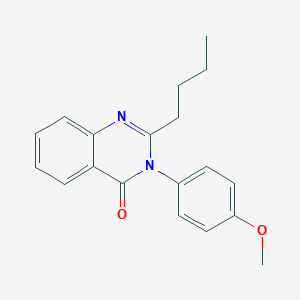![molecular formula C27H26N2O5 B295530 (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B295530.png)
(4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been extensively researched.
Mecanismo De Acción
The mechanism of action of (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is not yet fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential as a multi-functional agent. This compound has shown promising results in various studies, and its diverse range of effects make it a potentially useful tool for researchers. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields, including medicine, agriculture, and environmental science.
Métodos De Síntesis
The synthesis of (4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-(3-methylphenoxy)propyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 1-phenyl-3-methyl-5-pyrazolone in the presence of glacial acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
(4E)-4-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its potential use as an anti-inflammatory agent, antioxidant, and anticancer agent.
Propiedades
Fórmula molecular |
C27H26N2O5 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(4E)-4-[[3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H26N2O5/c1-19-8-6-11-22(16-19)33-14-7-15-34-24-13-12-20(18-25(24)32-2)17-23-26(30)28-29(27(23)31)21-9-4-3-5-10-21/h3-6,8-13,16-18H,7,14-15H2,1-2H3,(H,28,30)/b23-17+ |
Clave InChI |
JFUNFEXHUZDNAH-HAVVHWLPSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC |
SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC |
SMILES canónico |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)

![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)
![6-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295469.png)
![6-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295470.png)
